molecular formula C13H21NO4S2 B2584194 2-ethoxy-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzene-1-sulfonamide CAS No. 2309748-58-9

2-ethoxy-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzene-1-sulfonamide

Cat. No.: B2584194
CAS No.: 2309748-58-9
M. Wt: 319.43
InChI Key: SZOVEPTZIKBWOG-UHFFFAOYSA-N
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Description

2-ethoxy-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzene-1-sulfonamide (CAS 2309748-58-9) is a synthetic sulfonamide compound with the molecular formula C13H21NO4S2 and a molecular weight of 319.4 g/mol . Sulfonamides represent a significant class of bioactive molecules, well-documented in scientific literature for their diverse pharmacological properties. Researchers have explored sulfonamide derivatives for a wide range of applications, including their use as antimicrobial , anticancer , and anti-carbonic anhydrase agents . The specific structure of this compound, which features a 2-ethoxybenzene ring linked to a hydroxy-(methylsulfanyl)butyl chain via a sulfonamide group, may offer unique steric and electronic properties that are valuable in medicinal chemistry and drug discovery research for modulating biological activity . This product is intended for research purposes in laboratory settings only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-ethoxy-N-(2-hydroxy-4-methylsulfanylbutyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4S2/c1-3-18-12-6-4-5-7-13(12)20(16,17)14-10-11(15)8-9-19-2/h4-7,11,14-15H,3,8-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZOVEPTZIKBWOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1S(=O)(=O)NCC(CCSC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzene-1-sulfonamide can be achieved through a multi-step process:

    Sulfonamidation: The sulfonamide group can be introduced by reacting the ethoxybenzene derivative with sulfonyl chloride in the presence of a base such as pyridine.

    Hydroxy-methylsulfanyl butyl chain addition: This step involves the reaction of the sulfonamide derivative with 2-hydroxy-4-(methylsulfanyl)butyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of carbonic anhydrase (CA), particularly CA IX, which plays a critical role in tumor growth and metastasis.

  • Mechanism of Action: The compound has been shown to exhibit selective inhibition against CA IX with an IC₅₀ value ranging from 10.93 to 25.06 nM, indicating a strong affinity for this target over other isoforms like CA II (IC₅₀ = 1.55–3.92 μM) . This selectivity suggests its potential use in cancer therapeutics.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that sulfonamide derivatives can inhibit bacterial growth by targeting specific enzymes crucial for bacterial metabolism.

  • Case Study: A study demonstrated that related benzenesulfonamides showed significant antibacterial activity against various strains, suggesting that modifications to the sulfonamide structure could enhance efficacy against resistant bacterial strains .

Antidiabetic Properties

Another promising application of this compound is in the field of diabetes management. Sulfonamide derivatives have been synthesized and tested for their hypoglycemic effects.

  • Research Findings: In vivo studies on related compounds indicated considerable biological efficacy when compared to established antidiabetic agents like glibenclamide . The structural modifications in the sulfonamide framework could lead to new oral hypoglycemic agents.

Comparative Data Table

Application AreaKey FindingsReferences
Enzyme InhibitionSelective inhibition of CA IX; IC₅₀ = 10.93–25.06 nM
Antimicrobial ActivitySignificant antibacterial effects; potential for resistance management
Antidiabetic PropertiesHypoglycemic activity comparable to glibenclamide

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In the context of antimicrobial activity, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Key Observations:

Substituent Influence on Reactivity: The target compound’s 2-hydroxy group contrasts with BJ05018’s 2-methoxy group, which may reduce hydrogen-bonding capacity but enhance stability under basic conditions .

Synthetic Pathways :

  • highlights SN2 mechanisms for sulfonamide derivatives with methylsulfanyl groups. The target compound’s synthesis may involve similar nucleophilic displacement at the butyl chain .

Biological Activity

2-Ethoxy-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzene-1-sulfonamide, also known by its CAS number 2309748-58-9, is a sulfonamide compound with a complex structure that includes an ethoxy group and a hydroxy-methylsulfanyl butyl substituent. Its molecular formula is C12H17NO4S2, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. This compound's unique functional groups suggest potential applications in medicinal chemistry, particularly in antibacterial and antiviral activities.

Chemical Structure and Properties

The compound features a sulfonamide functional group attached to a benzene ring, which plays a crucial role in its biological activity. The structural representation can be summarized as follows:

  • Molecular Formula : C12H17NO4S2
  • Molecular Weight : 319.4 g/mol

The biological activity of this compound is primarily linked to its sulfonamide moiety. Sulfonamides are known for their antibacterial properties, particularly against Gram-positive bacteria. They inhibit bacterial growth by interfering with the synthesis of folic acid, which is essential for bacterial cell division.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities:

Compound Name Structural Features Biological Activity
SulfanilamideBasic sulfonamide structureAntibacterial
CelecoxibContains sulfonamide and aromatic ringsCOX inhibitor
Benzene SulfonamideSimple sulfonamide structureAntimicrobial

The specific combination of an ethoxy group and a methylthio substituent on a butyl chain in this compound may enhance its solubility and bioavailability compared to simpler sulfonamides .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of this compound:

  • Antibacterial Activity : A study demonstrated that sulfonamides exhibit significant antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The introduction of additional functional groups may enhance these effects.
  • Antiviral Properties : Research on structurally similar compounds has indicated potential antiviral activities. For instance, certain derivatives have shown effectiveness against RNA viruses by inhibiting critical enzymes involved in viral replication .
  • Cytotoxicity Studies : Preliminary cytotoxicity assays suggest that while some derivatives maintain low toxicity levels at therapeutic concentrations, further studies are needed to establish the safety profile of this compound .

Q & A

Q. Optimization Strategies :

  • Temperature control : Lower temperatures (0–5°C) during sulfonylation reduce side reactions.
  • Solvent selection : Use anhydrous dichloromethane or THF to enhance reactivity .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield and purity .

Q. Table 1: Synthetic Route Comparison

StepReagents/ConditionsYield (%)Reference
Butyl chain synthesisAcrylaldehyde + CH₃SH, HCN, H₂SO₄~65
Sulfonylation2-Ethoxybenzenesulfonyl chloride, Et₃N~75

How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

Answer:
Basic Characterization :

  • NMR :
    • ¹H NMR : Peaks at δ 1.4–1.6 ppm (ethoxy CH₃), δ 2.1 ppm (methylsulfanyl CH₃), and δ 3.8–4.2 ppm (hydroxybutyl protons) .
    • ¹³C NMR : Sulfonamide sulfur resonance at ~110 ppm and ethoxy carbon at ~65 ppm .
  • IR : Stretching frequencies for S=O (1350–1150 cm⁻¹) and OH (3300 cm⁻¹) .

Q. Advanced Confirmation :

  • X-ray crystallography : Resolve bond angles and stereochemistry. For example, the dihedral angle between the benzene ring and sulfonamide group is typically 75–85° in similar sulfonamides .

Q. Table 2: Key Crystallographic Data

ParameterValue (Å/°)Reference
S=O bond length1.43–1.45
C-S-C angle103.5°

What are the key reactivity patterns of the sulfonamide and methylsulfanyl groups in this compound under different experimental conditions?

Answer:
Sulfonamide Reactivity :

  • Nucleophilic substitution : The sulfonamide nitrogen can undergo alkylation or acylation in the presence of electrophiles (e.g., methyl iodide) .
  • Acid/Base Stability : Stable under mild acidic conditions but hydrolyzes in strong acids (e.g., HCl, Δ) to yield sulfonic acid .

Q. Methylsulfanyl Reactivity :

  • Oxidation : Converted to sulfoxide (CH₃S(O)-) or sulfone (CH₃SO₂-) using H₂O₂ or meta-chloroperbenzoic acid .
  • Radical reactions : Participates in thiol-ene click chemistry under UV light .

Q. Methodological Note :

  • Monitor reactions via TLC (Rf shifts) and LC-MS to track functional group transformations .

What in vitro assays are suitable for evaluating the antimicrobial activity of this sulfonamide derivative, and how can contradictory results in such assays be addressed?

Answer:
Assay Design :

  • Dihydropteroate synthetase (DHPS) inhibition : Measure IC₅₀ via spectrophotometric monitoring of substrate depletion .
  • Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Q. Addressing Contradictions :

  • Control for solubility : Use DMSO concentrations <1% to avoid solvent toxicity .
  • Validate target engagement : Perform competitive binding assays with radiolabeled sulfonamides .

Q. Table 3: Example MIC Data (Hypothetical)

StrainMIC (µg/mL)Reference
S. aureus ATCC 292138.0
E. coli ATCC 25922>64

How does the presence of the ethoxy group influence the compound's solubility and pharmacokinetic properties compared to other sulfonamides?

Answer:
Solubility :

  • The ethoxy group enhances lipophilicity (logP ~2.5 vs. ~1.8 for unsubstituted analogs), reducing aqueous solubility but improving membrane permeability .

Q. Pharmacokinetics :

  • Metabolism : Ethoxy groups resist hepatic oxidation better than methoxy groups, prolonging half-life .
  • Protein binding : Moderate plasma protein binding (~70%) due to balanced hydrophobicity .

Q. Methodological Insight :

  • Use shake-flask assays (water/octanol) to measure logP .

What computational methods can predict the binding affinity of this compound to dihydropteroate synthetase, and how do these predictions align with experimental data?

Answer:
Computational Approaches :

  • Molecular docking (AutoDock Vina) : Simulate binding to DHPS (PDB: 1AJ0). The sulfonamide group aligns with p-aminobenzoic acid (PABA) binding pockets .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. Validation :

  • Experimental correlation : Predicted ΔG values (e.g., -9.2 kcal/mol) often match within ±1.5 kcal/mol of ITC-measured data .

Q. Table 4: Docking vs. Experimental ΔG

MethodΔG (kcal/mol)Reference
AutoDock Vina-9.2
Isothermal Titration-8.5

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